molecular formula C11H22O3 B14377700 9,9-Dimethoxynonanal CAS No. 90044-28-3

9,9-Dimethoxynonanal

Katalognummer: B14377700
CAS-Nummer: 90044-28-3
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: NFCVITLBVODICG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-Dimethoxynonanal is an organic compound with the molecular formula C11H22O3 It is a derivative of nonanal, where two methoxy groups are attached to the ninth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethoxynonanal typically involves the reaction of nonanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final dimethoxy product. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous addition of reactants: Nonanal and methanol

    Use of a fixed-bed reactor: Packed with an acidic catalyst

    Temperature control: Maintaining optimal reaction temperature for maximum yield

Analyse Chemischer Reaktionen

Types of Reactions: 9,9-Dimethoxynonanal undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form 9,9-Dimethoxynonanoic acid

    Reduction: Can be reduced to form 9,9-Dimethoxynonanol

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Using nucleophiles such as halides or amines in the presence of a base

Major Products Formed:

    Oxidation: 9,9-Dimethoxynonanoic acid

    Reduction: 9,9-Dimethoxynonanol

    Substitution: Various substituted nonanal derivatives

Wissenschaftliche Forschungsanwendungen

9,9-Dimethoxynonanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 9,9-Dimethoxynonanal involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

    Nonanal: The parent compound, lacking the methoxy groups

    9,9-Dimethoxynonanoic acid: The oxidized form of 9,9-Dimethoxynonanal

    9,9-Dimethoxynonanol: The reduced form of this compound

Comparison:

    Nonanal: Less chemically reactive due to the absence of methoxy groups

    9,9-Dimethoxynonanoic acid: More acidic and polar, with different solubility and reactivity

    9,9-Dimethoxynonanol: More polar and less volatile, with different physical properties

This compound stands out due to its unique combination of methoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

90044-28-3

Molekularformel

C11H22O3

Molekulargewicht

202.29 g/mol

IUPAC-Name

9,9-dimethoxynonanal

InChI

InChI=1S/C11H22O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

NFCVITLBVODICG-UHFFFAOYSA-N

Kanonische SMILES

COC(CCCCCCCC=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.